Shibo Sun,
Weiping Xu,
Yue Zhang,
Yijia Yang,
Qiang Ma,
Jianqiang Xu
PMID: 34186208
DOI:
10.1016/j.freeradbiomed.2021.06.023
Abstract
The selenoprotein thioredoxin reductase 1 (TrxR1; TXNRD1) participates in multiple cellular processes and is regarded as a cellular target in anti-tumor drug discovery and development. TrxR1 has been reported to reduce menadione to menadiol and to produce superoxide anion radicals. However, the details of TrxR1-mediated menadione reduction have rarely been studied. In this study, we found that wild-type TrxR1 could reduce menadione in a less efficient way, but the U498C mutant variant supported high-efficiency menadione reduction in a Sec-independent manner. Meanwhile, the site-directed mutagenesis results showed that Cys
mutant increased the K
values and decreased the catalytic efficiency, which was associated with a charge-transfer complex between FAD-Cys
. Mass spectrometry (MS) revealed that in NADPH pre-reduced TrxR1 but not oxidized TrxR1, the highly active Sec
of wild-type TrxR1 was arylated by menadione and strongly impaired the DTNB reducing activity in a dose-dependent manner. TrxR1 reduced menadione more efficiently than glutathione reductase (GR), and interestingly menadione did not inhibit the GSSG reducing activity of GR. In summary, our results demonstrate that TrxR1 catalyzes the reduction of menadione in a Sec-independent manner, which highly depend on Cys
instead of N-terminal redox motif, and the Sec
of TrxR1 is the primary target of menadione. The interaction between menadione and TrxR1 revealed in this study may provide a valuable reference for the development of anticancer drugs targeting selenoprotein TrxR1.
Melania Iara Funk,
Melisa Ailén Conde,
Graciela Piwien-Pilipuk,
Romina María Uranga
PMID: 33945810
DOI:
10.1016/j.cbi.2021.109491
Abstract
Inhibition of adipocyte differentiation can be used as a strategy for preventing adipose tissue expansion and, consequently, for obesity management. Since reactive oxygen species (ROS) have emerged as key modulators of adipogenesis, the effect of menadione (a synthetic form of vitamin K known to induce the increase of intracellular ROS) on 3T3-L1 preadipocyte differentiation was studied. Menadione (15 μM) increased ROS and lipid peroxidation, generating mild oxidative stress without affecting cell viability. Menadione drastically inhibited adipogenesis, accompanied by decreased intracellular lipid accumulation and diminished expression of the lipo/adipogenic markers peroxisome proliferator-activated receptor (PPAR)γ, fatty acid synthase (FAS), CCAAT/enhancer-binding protein (C/EBP) α, fatty acid binding protein (FABP) 4, and perilipin. Menadione treatment also increased lipolysis, as indicated by augmented glycerol release and reinforced by the increased expression of hormone-sensitive lipase (HSL). Additionally, menadione increased the inhibitory phosphorylation of acetyl-CoA-carboxylase (ACC), which results in the inhibition of fatty acid synthesis. As a consequence, triglyceride content was decreased. Menadione also inhibited the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Further, treatment with increased concentration of insulin, a potent physiological activator of the PI3K/Akt pathway, rescued the normal level of expression of PPARγ, the master regulator of adipogenesis, and overcame the restraining effect of menadione on the differentiation capacity of 3T3-L1 preadipocytes. Our study reveals novel antiadipogenic action for menadione, which is, at least in part, mediated by the PI3K/Akt pathway signaling and raises its potential as a therapeutic agent in the treatment or prevention of adiposity.
Bogdan Adam Cichocki,
Maxime Donzel,
Kim C Heimsch,
Mindaugas Lesanavičius,
Liwen Feng,
Enrique Jose Montagut,
Katja Becker,
Alessandro Aliverti,
Mourad Elhabiri,
Narimantas Čėnas,
Elisabeth Davioud-Charvet
PMID: 33855850
DOI:
10.1021/acsinfecdis.1c00054
Abstract
Plasmodione (PD) is a potent antimalarial redox-active 3-benzyl-menadione acting at low nanomolar range concentrations on different malaria parasite stages. The specific bioactivation of PD was proposed to occur via a cascade of redox reactions starting from one-electron reduction and then benzylic oxidation, leading to the generation of several key metabolites including corresponding benzylic alcohol (PD-bzol, for PD benzhydrol) and 3-benzoylmenadione (PDO, for PD oxide). In this study, we showed that the benzylic oxidation of PD is closely related to the formation of a benzylic semiquinone radical, which can be produced under two conditions: UV photoirradiation or catalysis by
apicoplast ferredoxin-NADP
reductase (
FNR) redox cycling in the presence of oxygen and the parent PD. Electrochemical properties of both PD metabolites were investigated in DMSO and in water. The single-electron reduction potential values of PD, PD-bzol, PDO, and a series of 3-benzoylmenadiones were determined according to ascorbate oxidation kinetics. These compounds possess enhanced reactivity toward
FNR as compared with model quinones. Optimal conditions were set up to obtain the best conversion of the starting PD to the corresponding metabolites. UV irradiation of PD in isopropanol under positive oxygen pressure led to an isolated yield of 31% PDO through the transient semiquinone species formed in a cascade of reactions. In the presence of
FNR, PDO and PD-bzol could be observed during long lasting redox cycling of PD continuously fueled by NADPH regenerated by an enzymatic system. Finally, we observed and quantified the effect of PD on the production of oxidative stress in the apicoplast of transgenic 3D7
parasites by using the described genetically encoded glutathione redox sensor hGrx1-roGFP2 methodology. The observed fast reactive oxygen species (ROS) pulse released in the apicoplast is proposed to be mediated by PD redox cycling catalyzed by
FNR.
Sajjad Hassan Askari,
Muhammad Arslan Ashraf,
Shafaqat Ali,
Muhammad Rizwan,
Rizwan Rasheed
PMID: 33751380
DOI:
10.1007/s11356-021-13221-0
Abstract
Menadione sodium bisulfite (MSB) is a crucial growth regulator mediating plant defense response. MSB-mediated regulation of defense mechanisms in wheat under chromium (Cr) toxicity has not been reported in the literature. Therefore, the present study was undertaken to appraise the efficacy of exogenous MSB on circumventing Cr phytotoxic effects on wheat. We also compared the effects of water-soluble MSB with that of water-insoluble menadiol diacetate (MD). The levels used in the present investigation for MSB and MD were 100 and 200 mg L
. Wheat plants grown in soil contaminated with 25 mg kg
Cr in the form of K
Cr
O
showed a notable reduction in growth, chlorophyll molecules, relative water contents, grain yield, total soluble sugars, phenolics, flavonoids, ascorbic acid, activities of antioxidant enzymes (SOD, POD, CAT), and uptake of essential nutrients (K, P, and Ca). Cr toxicity caused a noticeable accretion in total free amino acids, proline, malondialdehyde, H
O
, O
, relative membrane permeability, methylglyoxal contents, activities of enzymes (lipoxygenase, glutathione-S-transferase, and ascorbate peroxidase), nitric oxide and H
S contents, glutathione and oxidized glutathione contents, total Cr contents, and Cr
and Cr
accumulation. MSB application significantly reduced lipid peroxidation, ROS overproduction, methylglyoxal levels, total Cr contents, and maintained higher Cr
:Cr
ratio in aerial parts. Besides, Cr-mediated inhibition in essential nutrient uptake was significantly circumvented by exogenous MSB. Consequently, MSB enhanced wheat growth by lessening oxidative damage, total Cr contents in aerial parts, and strengthening antioxidant enzyme activities. MD was not effective in mediating defense responses in wheat under Cr toxicity.
Tanja Jankovic-Karasoulos,
Dale McAninch,
Clare Dixon,
Shalem Y-L Leemaqz,
Maxime François,
Wayne R Leifert,
Dylan McCullough,
Carmela Ricciardelli,
Claire T Roberts,
Tina Bianco-Miotto
PMID: 33388345
DOI:
10.1016/j.jnutbio.2020.108574
Abstract
Adequate Zinc (Zn) intake is required to prevent multiple teratogenic effects however deviations from adequate Zn intake, including high maternal Zn status, have been linked to increased incidence of pregnancy complications, including those associated with inadequate placentation. Using placental trophoblast HTR8/SVneo cells and first trimester human placental explants (n = 12), we assessed the effects of varying Zn concentrations on trophoblast proliferation, viability, apoptosis and oxidative stress. Compared to physiologically normal Zn levels (20 µM), HTR-8/SVneo cell proliferation index was significantly lower in the presence of physiologically elevated (40 µM; P = .020) and supra-physiological (80 µM; P = .007) Zn. The latter was also associated with reduced proliferation (P = .004) and viability (P < .0001) in cultured placental explants, but not apoptosis. Reactive oxygen species production in HTR8/SVneo cultures was significantly higher in the presence of 80 µM Zn compared to all physiologically relevant levels. Oxidative stress, induced by an oxidizing agent menadione, was further exacerbated by high (80 µM) Zn. Zn did not affect lipid peroxidation in either HTR8/SVneo cells or placental explants or antioxidant defense mechanisms that included glutathione reductase and superoxide dismutase. Further study should focus on elucidating mechanisms behind impaired trophoblast proliferation and increased oxidative stress as a result of elevated Zn levels.
Theng Choon Ooi,
Farah Wahida Ibrahim,
Shakirah Ahmad,
Kok Meng Chan,
Lek Mun Leong,
Nihayah Mohammad,
Ee Ling Siew,
Nor Fadilah Rajab
PMID: 34072474
DOI:
10.3390/molecules26113287
Abstract
var.
is used as traditional medicine for diabetes, inflammation, and nociception. However, the antimutagenic potential and cytoprotective effects of this plant remain unknown. In this study, the mutagenic and antimutagenic activities of
(FDD) on both
TA 98 and TA 100 strains were assessed using
mutagenicity assay (Ames test). Then, the cytoprotective potential of FDD on menadione-induced oxidative stress was determined in a V79 mouse lung fibroblast cell line. The ferric-reducing antioxidant power (FRAP) assay was conducted to evaluate FDD antioxidant capacity. Results showed that FDD (up to 50 mg/mL) did not exhibit a mutagenic effect on either TA 98 or TA 100 strains. Notably, FDD decreased the revertant colony count induced by 2-aminoanthracene in both strains in the presence of metabolic activation (
< 0.05). Additionally, pretreatment of FDD (50 and 100 µg/mL) demonstrated remarkable protection against menadione-induced oxidative stress in V79 cells significantly by decreasing superoxide anion level (
< 0.05). FDD at all concentrations tested (12.5-100 µg/mL) exhibited antioxidant power, suggesting the cytoprotective effect of FDD could be partly attributed to its antioxidant properties. This report highlights that
may provide a chemopreventive effect on mutagenic and oxidative stress inducers.
Muhammad Arslan Ashraf,
Rizwan Rasheed,
Sadia Zafar,
Muhammad Iqbal,
Zulfiqar Ahmad Saqib
PMID: 33321045
DOI:
10.1080/15226514.2020.1854171
Abstract
Chromium (Cr) is a major abiotic stress for plant species that significantly impacted plant development and impeded agricultural production. Menadione sodium bisulfite (MSB) has recently manifested a remarkable role in modulating plant defense responses. In the present experiment, Cr caused a significant decrease in growth, relative water contents, and chlorophyll in okra cultivars (Shabnam 786 and Arka Anamika). Cr produced an increase in proline, total soluble proteins, total free amino acids, phenolics, flavonoids, ascorbic acid, hydrogen peroxide (H
O
), malondialdehyde (MDA), and Cr accumulation. Besides, activities of antioxidant enzymes were also higher in Cr-stressed plants. MSB application (50, 100, 150, and 200 µM) profoundly impacted growth and important physio-biochemical characteristics in okra under Cr stress. Better growth in MSB treated plants was associated with lower oxidative damage and better oxidative defense system reflected in the form of higher antioxidant enzyme activities alongside the concentrations of non-enzymatic antioxidant compounds. In this background, cv. Shabnam-786 exhibited greater Cr tolerance over Arka Anamika. The degree of oxidative damage measured in the form of H
O
and MDA was greater in cv. Arka Anamika. Lower MSB levels (50 and 100 µM) circumvented inhibitory Cr effects in okra, while higher doses proved lethal for plant growth and development.
Anamika Battu,
Rajaram Purushotham,
Partha Dey,
S Surya Vamshi,
Rupinder Kaur
PMID: 33630938
DOI:
10.1371/journal.ppat.1009355
Abstract
A family of eleven glycosylphosphatidylinositol-anchored aspartyl proteases, commonly referred to as CgYapsins, regulate a myriad of cellular processes in the pathogenic yeast Candida glabrata, but their protein targets are largely unknown. Here, using the immunoprecipitation-mass spectrometry approach, we identify the flavodoxin-like protein (Fld-LP), CgPst2, to be an interactor of one of the aspartyl protease CgYps1. We also report the presence of four Fld-LPs in C. glabrata, which are required for survival in kidneys in the murine model of systemic candidiasis. We further demonstrated that of four Fld-LPs, CgPst2 was solely required for menadione detoxification. CgPst2 was found to form homo-oligomers, and contribute to cellular NADH:quinone oxidoreductase activity. CgYps1 cleaved CgPst2 at the C-terminus, and this cleavage was pivotal to oligomerization, activity and function of CgPst2. The arginine-174 residue in CgPst2 was essential for CgYps1-mediated cleavage, with alanine substitution of the arginine-174 residue also leading to elevated activity and oligomerization of CgPst2. Finally, we demonstrate that menadione treatment led to increased CgPst2 and CgYps1 protein levels, diminished CgYps1-CgPst2 interaction, and enhanced CgPst2 cleavage and activity, thereby implicating CgYps1 in activating CgPst2. Altogether, our findings of proteolytic cleavage as a key regulatory determinant of CgPst2, which belongs to the family of highly conserved, electron-carrier flavodoxin-fold-containing proteins, constituting cellular oxidative stress defense system in diverse organisms, unveil a hidden regulatory layer of environmental stress response mechanisms.
Ruyu Wang,
Qing Hu,
Haonan Wang,
Guanghao Zhu,
Mengge Wang,
Qian Zhang,
Yishu Zhao,
Chunyu Li,
Yani Zhang,
Guangbo Ge,
Hongzhuan Chen,
Lili Chen
PMID: 33901557
DOI:
10.1016/j.ijbiomac.2021.04.129
Abstract
After the emergence of the pandemic, repurposed drugs have been considered as a quicker way of finding potential antiviral agents. SARS-CoV-2 3CL
is essential for processing the viral polyproteins into mature non-structural proteins, making it an attractive target for developing antiviral agents. Here we show that Vitamin K3 screened from the FDA-Approved Drug Library containing an array of 1,018 compounds has potent inhibitory activity against SARS-CoV-2 3CL
with the IC
value of 4.78 ± 1.03 μM, rather than Vitamin K1, K2 and K4. Next, the time-dependent inhibitory experiment was carried out to confirm that Vitamin K3 could form the covalent bond with SARS-CoV-2 3CL
. Then we analyzed the structure-activity relationship of Vitamin K3 analogues and identified 5,8-dihydroxy-1,4-naphthoquinone with 9.8 times higher inhibitory activity than Vitamin K3. Further mass spectrometric analysis and molecular docking study verified the covalent binding between Vitamin K3 or 5,8-dihydroxy-1,4-naphthoquinone and SARS-CoV-2 3CL
. Thus, our findings provide valuable information for further optimization and design of novel inhibitors based on Vitamin K3 and its analogues, which may have the potential to fight against SARS-CoV-2.
Antonio Gil,
Elisa Martín-Montañez,
Nadia Valverde,
Estrella Lara,
Federica Boraldi,
Silvia Claros,
Silvana-Yanina Romero-Zerbo,
Oscar Fernández,
Jose Pavia,
Maria Garcia-Fernandez
PMID: 33383658
DOI:
10.3390/cells10010034
Abstract
Imbalance in the oxidative status in neurons, along with mitochondrial damage, are common characteristics in some neurodegenerative diseases. The maintenance in energy production is crucial to face and recover from oxidative damage, and the preservation of different sources of energy production is essential to preserve neuronal function. Fingolimod phosphate is a drug with neuroprotective and antioxidant actions, used in the treatment of multiple sclerosis. This work was performed in a model of oxidative damage on neuronal cell cultures exposed to menadione in the presence or absence of fingolimod phosphate. We studied the mitochondrial function, antioxidant enzymes, protein nitrosylation, and several pathways related with glucose metabolism and glycolytic and pentose phosphate in neuronal cells cultures. Our results showed that menadione produces a decrease in mitochondrial function, an imbalance in antioxidant enzymes, and an increase in nitrosylated proteins with a decrease in glycolysis and glucose-6-phosphate dehydrogenase. All these effects were counteracted when fingolimod phosphate was present in the incubation media. These effects were mediated, at least in part, by the interaction of this drug with its specific S1P receptors. These actions would make this drug a potential tool in the treatment of neurodegenerative processes, either to slow progression or alleviate symptoms.